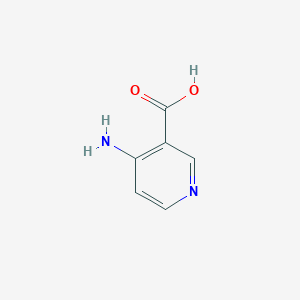

4-Aminonicotinic acid

Descripción general

Descripción

El ácido 4-aminonicotínico, también conocido como ácido 4-amino-3-piridinocarboxílico, es un compuesto orgánico con la fórmula molecular C6H6N2O2. Es un derivado del ácido nicotínico, donde un grupo amino reemplaza uno de los átomos de hidrógeno en el anillo de piridina. Este compuesto es un polvo o cristales de blanco a amarillo claro y es conocido por sus aplicaciones en varios campos, incluida la química, la biología y la medicina .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

El ácido 4-aminonicotínico se puede sintetizar a través de varios métodos. Un método común implica la reacción del ácido 4-aminopiridina-3-carboxílico con ácido sulfúrico concentrado y metanol en condiciones de reflujo. La mezcla de reacción se agita bajo reflujo a una temperatura de baño de aceite de 75 °C durante 20 horas .

Métodos de Producción Industrial

Los métodos de producción industrial para el ácido 4-aminonicotínico generalmente involucran la síntesis a gran escala utilizando condiciones de reacción similares a las de la síntesis de laboratorio. El proceso puede incluir pasos de purificación adicionales para garantizar que el compuesto cumpla con los estándares de pureza requeridos para aplicaciones industriales .

Análisis De Reacciones Químicas

Tipos de Reacciones

El ácido 4-aminonicotínico experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en el anillo de piridina.

Sustitución: El grupo amino puede participar en reacciones de sustitución con otros reactivos.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en reacciones con ácido 4-aminonicotínico incluyen agentes oxidantes, agentes reductores y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción varían según el producto deseado, pero a menudo implican temperaturas controladas y solventes específicos .

Productos Principales Formados

Los productos principales formados a partir de reacciones que involucran ácido 4-aminonicotínico incluyen varios derivados de piridina sustituidos y otros compuestos modificados que conservan la estructura central de la molécula original .

Aplicaciones Científicas De Investigación

El ácido 4-aminonicotínico tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.

Biología: El compuesto se estudia por sus posibles actividades biológicas e interacciones con biomoléculas.

Medicina: La investigación explora sus posibles usos terapéuticos y su papel como intermedio farmacéutico.

Industria: Se utiliza en la preparación de productos químicos y materiales especiales

Mecanismo De Acción

El mecanismo de acción del ácido 4-aminonicotínico implica su interacción con objetivos y vías moleculares específicos. El compuesto puede actuar como una base de Bronsted, aceptando protones de moléculas donantes. También puede participar en vías metabólicas, lo que lleva a la formación de varios metabolitos .

Comparación Con Compuestos Similares

Compuestos Similares

Ácido Nicotínico:

Ácido 2-Aminopiridina-3-carboxílico: Otro derivado del ácido nicotínico con un grupo amino en una posición diferente en el anillo de piridina.

Ácido 6-Aminopiridina-3-carboxílico: Similar al ácido 4-aminonicotínico pero con el grupo amino en la posición 6 .

Singularidad

El ácido 4-aminonicotínico es único debido a la posición específica del grupo amino en el anillo de piridina, lo que influye en su reactividad química y actividad biológica. Esta diferencia posicional puede conducir a propiedades y aplicaciones distintas en comparación con otros compuestos similares .

Propiedades

IUPAC Name |

4-aminopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-5-1-2-8-3-4(5)6(9)10/h1-3H,(H2,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASBMUIXBJNMDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00313061 | |

| Record name | 4-aminonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7418-65-7 | |

| Record name | 4-Aminonicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7418-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 266130 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007418657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7418-65-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-aminonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINONICOTINIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

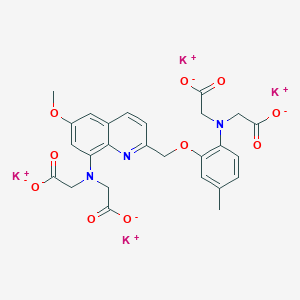

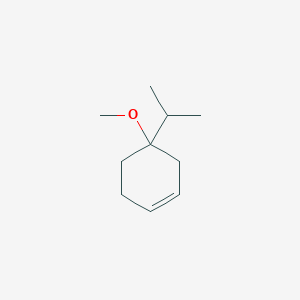

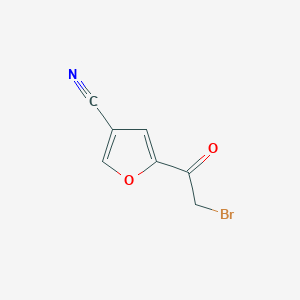

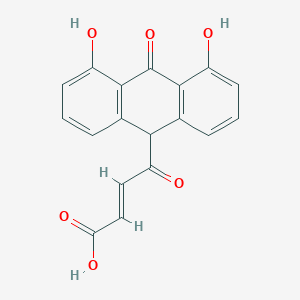

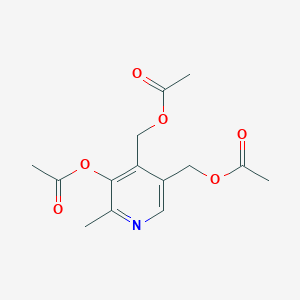

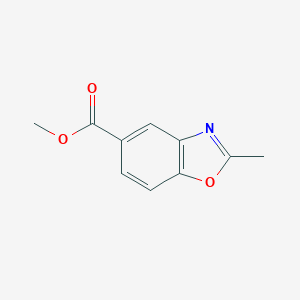

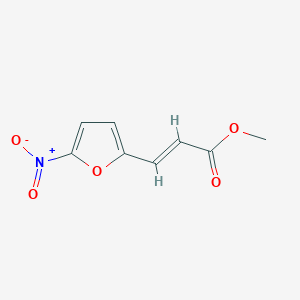

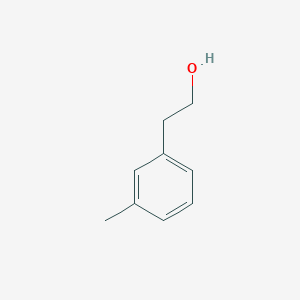

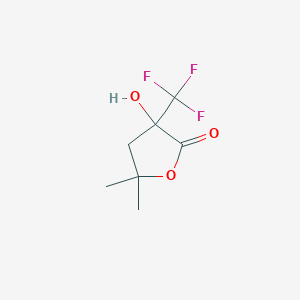

Feasible Synthetic Routes

Q1: What are the key steps involved in the synthesis of 4-aminonicotinic acid from isoquinoline?

A1: A four-step synthesis of this compound starting from isoquinoline is described []. The process involves:

- Oxidation of isoquinoline: Isoquinoline is oxidized to form 3,4-pyridine dicarboxylic acid. The research suggests that using HNO3-H2SO4 as the oxidizing agent is more effective than KMnO4, resulting in a yield of up to 61% [].

- Anhydride formation: 3,4-pyridine dicarboxylic acid undergoes intramolecular dehydration in the presence of acetic anhydride to form 3,4-pyridine dicarboxylic anhydride [].

- Ammonolysis: The anhydride is then subjected to ammonolysis, introducing an amino group [].

- Hofmann rearrangement: Finally, a Hofmann rearrangement reaction is used to introduce the crucial C(4) amino group, yielding the target product, this compound [].

Q2: How is the synthesized this compound characterized?

A2: The synthesized this compound is confirmed through spectroscopic analyses. The researchers used ¹H-NMR and IR spectroscopy to verify the structure and purity of the final product []. Additionally, HPLC analysis indicated a purity of 98% for the synthesized this compound [].

Q3: Are there alternative synthetic routes to this compound described in the research?

A3: Yes, the research also describes a different synthetic approach starting from potassium 3-amino-[1]benzofuran-2-carboxylate [, ]. This multi-step synthesis involves a Gould-Jacobs reaction, alkylation, saponification, and several other transformations to ultimately yield this compound [, ]. This method highlights the versatility in obtaining the target molecule through different starting materials and synthetic pathways.

Q4: What are the advantages of the synthetic methods described in the research?

A4: The research emphasizes several benefits of the proposed synthetic methods:

- Cost-effectiveness and availability: Both synthetic routes utilize readily available and affordable starting materials [, , ].

- Operational safety: The reactions involved are considered relatively safe for large-scale production [].

- Simplified purification: The processes allow for straightforward separation and purification steps, avoiding the need for complex chromatography techniques [].

- High purity: The final product exhibits high purity, as confirmed by HPLC analysis [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.